7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride
Overview
Description
7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride is a selective agonist for the serotonin 5-HT2C receptor. It has been studied for its potential effects on feeding behavior and obesity treatment. The compound is known for its high selectivity and potency, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride involves several steps. One of the methods includes the expansion of a pyridocarbazole ring system using sodium azide and trichloroacetic acid, followed by reduction with lithium aluminum hydride and aluminum trichloride . Another method involves the reaction of this compound with sodium hydroxide and extraction with ether .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the synthesis typically involves standard organic synthesis techniques, including multi-step reactions, purification, and crystallization processes.
Chemical Reactions Analysis
Types of Reactions
7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride primarily undergoes substitution reactions due to its functional groups. It can also participate in reduction reactions, as seen in its synthesis.
Common Reagents and Conditions
Sodium azide: Used for ring expansion.
Trichloroacetic acid: Used in the ring expansion step.
Lithium aluminum hydride: Used for reduction.
Aluminum trichloride: Used in conjunction with lithium aluminum hydride for reduction.
Sodium hydroxide: Used in the preparation of the hydrochloride salt.
Ether: Used for extraction.
Major Products Formed
The major product formed from these reactions is this compound itself, which is a selective 5-HT2C agonist.
Scientific Research Applications
7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride has several applications in scientific research:
Chemistry: Used as a reference compound for studying 5-HT2C receptor interactions.
Biology: Investigated for its effects on feeding behavior in animal models.
Medicine: Explored as a potential treatment for obesity due to its ability to reduce food intake.
Industry: Utilized in the development of new therapeutic agents targeting the 5-HT2C receptor
Mechanism of Action
7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride exerts its effects by selectively binding to the 5-HT2C receptor, a subtype of the serotonin receptor. This binding stimulates intracellular calcium mobilization, leading to various downstream effects. The activation of the 5-HT2C receptor is associated with reduced feeding behavior, making it a potential target for obesity treatment .
Comparison with Similar Compounds
Similar Compounds
WAY 163909: Another selective 5-HT2C agonist with similar effects on feeding behavior.
Lorcaserin: A clinically approved 5-HT2C agonist used for weight management.
CP-809101: A selective 5-HT2C agonist studied for its potential in treating psychiatric disorders.
Uniqueness
7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride is unique due to its high selectivity and potency for the 5-HT2C receptor. Compared to other similar compounds, it has a distinct chemical structure that contributes to its specific binding affinity and efficacy .
Properties
IUPAC Name |
7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.ClH/c1-2-7-14-12(5-1)13-6-3-4-11-10-16-8-9-17(14)15(11)13;/h3-4,6,16H,1-2,5,7-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXUJERSOFOWES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC4=C3N2CCNC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043890 | |
Record name | WAY 629 Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57756-44-2 | |
Record name | WAY-629 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057756442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WAY 629 Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WAY-629 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3TQZ8FAS2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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